

Application Notes and Protocols for In Vitro Chromatin Remodeling Assays with CHD1

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Compound of Interest

Compound Name: CHD-1

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These application notes provide detailed protocols and supporting information for conducting in vitro chromatin remodeling assays using the Chromodomain Helicase DNA-binding protein 1 (CHD1). CHD1 is an ATP-dependent chromatin remodeling factor that plays a crucial role in various cellular processes, including transcription and maintenance of chromatin structure, by repositioning nucleosomes.[1][2] These assays are essential for studying the enzymatic activity of CHD1, screening for potential inhibitors or activators, and elucidating the mechanisms of chromatin remodeling.

Introduction to CHD1 and Chromatin Remodeling

CHD1 belongs to the SNF2 family of ATPases and is characterized by the presence of tandem chromodomains, a central ATPase motor domain, and a C-terminal DNA-binding domain.[1][2] In vitro, CHD1 utilizes the energy from ATP hydrolysis to slide nucleosomes along DNA, a fundamental process for regulating DNA accessibility.[3][4] Understanding the mechanics of CHD1-mediated nucleosome remodeling is critical for fields ranging from basic research in gene regulation to the development of therapeutics targeting epigenetic mechanisms.

Key In Vitro Assays for CHD1 Activity

Two primary assays are commonly used to measure the in vitro chromatin remodeling activity of CHD1: the nucleosome sliding assay and the ATPase assay.

- **Nucleosome Sliding Assay:** This assay directly visualizes the movement of a mononucleosome along a DNA fragment. Typically, a nucleosome is reconstituted at a specific position on a DNA template, and the change in its position after incubation with CHD1 and ATP is monitored, often by native polyacrylamide gel electrophoresis (PAGE).[\[3\]](#)
[\[5\]](#)
- **ATPase Assay:** This assay measures the rate of ATP hydrolysis by CHD1 in the presence of its nucleosome substrate. The ATPase activity of CHD1 is coupled to its remodeling function, making this a reliable method to quantify enzymatic activity.[\[3\]](#)

Experimental Protocols

I. Nucleosome Sliding Assay

This protocol is designed to monitor the repositioning of mononucleosomes by CHD1.

Materials:

- Purified recombinant CHD1 protein
- Reconstituted mononucleosomes (e.g., using the Widom 601 positioning sequence)[\[5\]](#)
- ATP solution (100 mM)
- 10x Slide Buffer (200 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl₂, 50% sucrose, 1 mg/ml BSA, 50 mM DTT)[\[5\]](#)
- Quench Buffer (20 mM Tris-HCl pH 7.5, 50 mM KCl, 0.1 mg/ml BSA, 5 mM DTT, 50 mM EDTA)[\[5\]](#)
- Salmon sperm DNA (10 mg/ml)[\[5\]](#)
- Native polyacrylamide gel (e.g., 5%)
- Gel loading buffer
- DNA stain (e.g., SYBR Gold or Ethidium Bromide)

Procedure:

- **Reaction Setup:** In a microcentrifuge tube, prepare the reaction mixture on ice as described in the table below.
- **Initiate Reaction:** Add ATP to the reaction mixture to a final concentration of 2 mM to start the remodeling reaction.[5]
- **Incubation:** Incubate the reaction at room temperature for the desired time points (e.g., 0, 5, 15, 30, 60 minutes).[3][5]
- **Quench Reaction:** Stop the reaction by adding an equal volume of Quench Buffer. Add salmon sperm DNA to a final concentration of 1 µg/µl as a competitor.[5]
- **Gel Electrophoresis:** Add gel loading buffer to the samples and load them onto a native polyacrylamide gel. Run the gel at a constant voltage until the desired separation is achieved.
- **Visualization:** Stain the gel with a suitable DNA stain and visualize the DNA bands using an appropriate imaging system. The repositioning of the nucleosome will be observed as a shift in the migration of the nucleosome band.[3]

Quantitative Data for Nucleosome Sliding Assay:

Component	Stock Concentration	Final Concentration	Reference
Mononucleosome	Varies	50 nM - 150 nM	[5]
CHD1	Varies	50 nM - 100 nM	[5]
ATP	100 mM	2 mM	[5]
10x Slide Buffer	10x	1x	[5]
Incubation Time	-	5 min (for NGS) or indicated time points	[5]
Quench	-	Addition of EDTA to 25 mM	[5]

II. ATPase Assay (NADH-Coupled)

This protocol measures the ATP hydrolysis activity of CHD1.

Materials:

- Purified recombinant CHD1 protein
- Reconstituted mononucleosomes
- ATP solution (100 mM)
- Sliding Buffer (as described above)
- Phosphoenolpyruvate (PEP)
- NADH
- Pyruvate kinase/lactic dehydrogenase enzyme mix
- Microplate reader capable of measuring absorbance at 340 nm

Procedure:

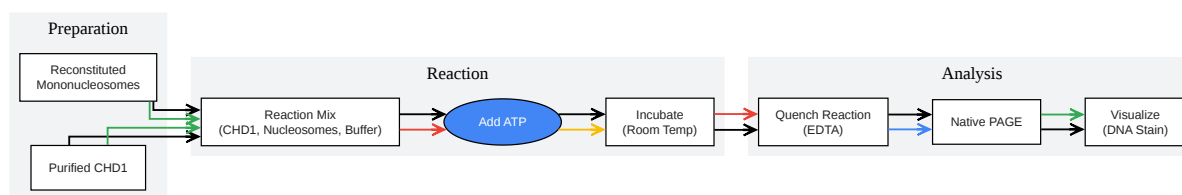
- **Reaction Setup:** In a 96-well microplate, prepare the reaction mixture containing sliding buffer, PEP, NADH, and the pyruvate kinase/lactic dehydrogenase mix.
- **Add Substrate and Enzyme:** Add mononucleosomes and CHD1 to the wells.
- **Initiate Reaction:** Start the reaction by adding ATP.
- **Measure Absorbance:** Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.

Quantitative Data for ATPase Assay:

Component	Final Concentration	Reference
CHD1	50 nM	[3]
Mononucleosomes	10 - 600 nM	[3]
ATP	2.5 mM	[3]
Phosphoenolpyruvate	2.5 mM	[3]
NADH	0.8 mg/ml	[3]

Visualizations

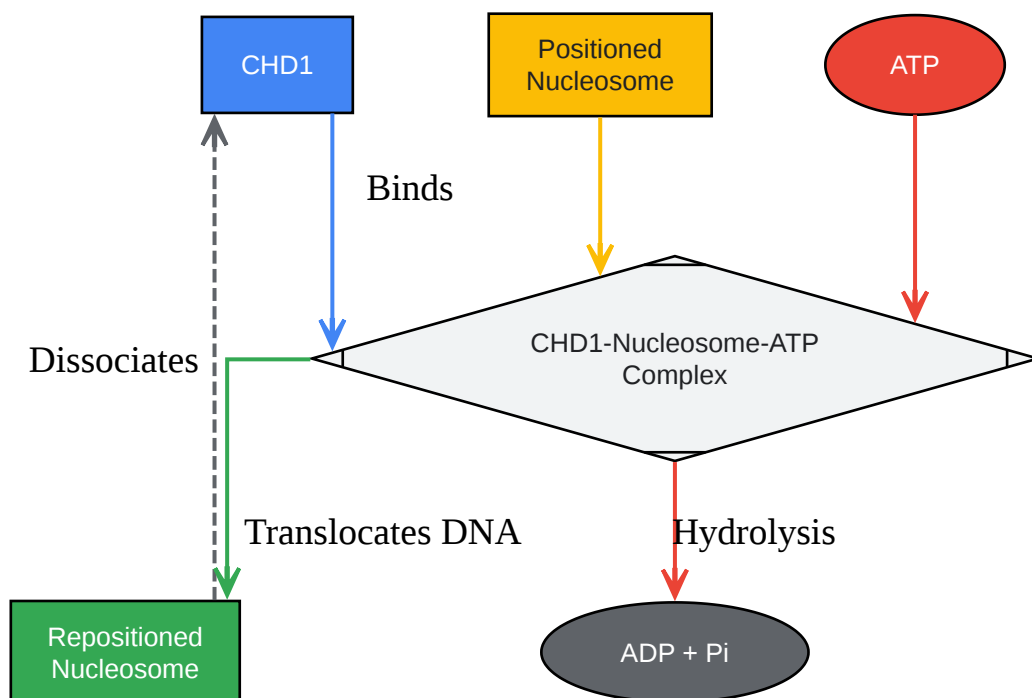
Experimental Workflow for Nucleosome Sliding Assay



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Caption: Workflow for the in vitro nucleosome sliding assay.

Mechanism of CHD1-Mediated Nucleosome Sliding



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Caption: Simplified model of CHD1 nucleosome sliding mechanism.

Data Interpretation and Troubleshooting

- **Nucleosome Sliding:** A successful experiment will show a time-dependent decrease in the intensity of the initial nucleosome band and the appearance of one or more new bands migrating differently, indicating nucleosome movement. No change suggests inactive enzyme, incorrect buffer conditions, or an issue with the nucleosome substrate.
- **ATPase Activity:** The rate of ATP hydrolysis should be significantly higher in the presence of both CHD1 and nucleosomes compared to CHD1 alone or nucleosomes alone. A low rate may indicate poor enzyme activity or suboptimal reaction conditions.

Conclusion

The protocols and data presented provide a robust framework for studying the *in vitro* chromatin remodeling activity of CHD1. These assays are powerful tools for dissecting the molecular mechanisms of chromatin remodeling and for the discovery of novel therapeutic

agents that target these fundamental cellular processes. Careful optimization of protein and substrate concentrations, as well as reaction times, will yield reproducible and insightful results.

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